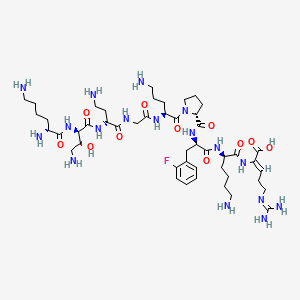
1,1,3-Tribromo-3-chloroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromo-3-chloroacetone is a halogenated organic compound with the molecular formula C3H2Br3ClO. It is known for being a disinfection byproduct formed when chlorine or chloramine is used as a secondary disinfectant in the presence of elevated bromide levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-3-chloroacetone can be synthesized through the halogenation of acetone. The process involves the reaction of acetone with bromine and chlorine under controlled conditions. The reaction typically proceeds as follows:
Bromination: Acetone is first reacted with bromine to form 1,1,3-tribromoacetone.
Chlorination: The 1,1,3-tribromoacetone is then chlorinated to produce this compound.
The reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the hazardous nature of the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Tribromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex organic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce less halogenated compounds .
Aplicaciones Científicas De Investigación
1,1,3-Tribromo-3-chloroacetone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of disinfection byproducts.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: It is used in the production of other halogenated compounds and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 1,1,3-tribromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes by forming adducts with essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Tribromoacetone: Similar in structure but lacks the chlorine atom.
1,1-Dibromo-3-chloroacetone: Contains fewer bromine atoms.
1,1,1-Tribromoacetone: Contains three bromine atoms but no chlorine.
Uniqueness
1,1,3-Tribromo-3-chloroacetone is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
55716-01-3 |
|---|---|
Fórmula molecular |
C3H2Br3ClO |
Peso molecular |
329.21 g/mol |
Nombre IUPAC |
1,1,3-tribromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H2Br3ClO/c4-2(5)1(8)3(6)7/h2-3H |
Clave InChI |
XKPSFUWXVLJUDU-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(Br)Br)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
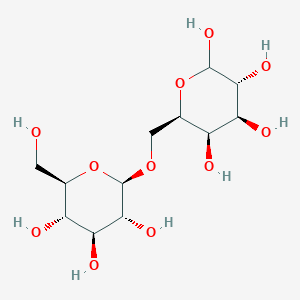
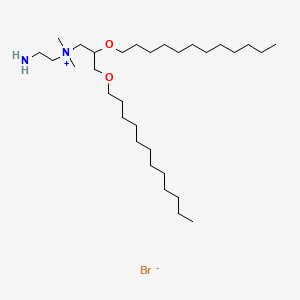
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
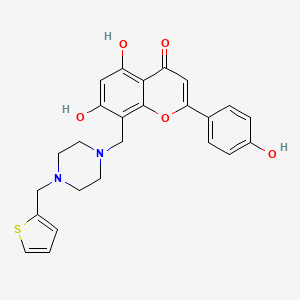
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
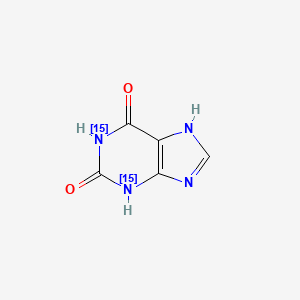

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
